N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-5-27(6-2)18-11-12-19(15(3)13-18)25-23(30)22-20(31-4)14-21(29)28(26-22)17-9-7-16(24)8-10-17/h7-14H,5-6H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHNQLITFWTIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, electrophilic aromatic substitution, and amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs identified in the evidence, focusing on key substituents and hypothesized properties:
Key Observations:
Core Structure Differences: Pyridazine vs. Dihydropyridine vs. Dihydropyridazine: Dihydropyridines () are classical calcium channel blockers, while dihydropyridazines may target kinases or proteases due to altered ring strain and nitrogen positioning .
Substituent Effects: Fluorophenyl vs. Chlorophenyl/Trifluoromethyl: The target’s 4-fluorophenyl group balances metabolic stability and solubility better than the chlorophenyl or trifluoromethyl groups in , which may increase stability but reduce aqueous solubility . Diethylamino Group: Unique to the target compound, this group likely enhances membrane permeability compared to the methoxyphenyl or isopropyl groups in analogs .
Pharmacological Implications: The methoxy group in the target and ’s compound may facilitate π-stacking interactions with aromatic residues in target proteins. Bulky substituents (e.g., ’s chromene-isopropyl group) could hinder binding to compact active sites, whereas the target’s diethylamino-methylphenyl moiety offers a balance of bulk and flexibility .
Research Findings and Hypotheses
- Synthetic Accessibility : and highlight the use of Suzuki coupling and boronic acid intermediates, suggesting the target compound could be synthesized via similar cross-coupling strategies .
- Lumping Strategy () : The target and its analogs may belong to a "lumped" category in pharmacokinetic models, grouped by shared pyridazine/pyrimidine cores and carboxamide functionalities .
Biological Activity
N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, molecular characteristics, and biological effects based on diverse research findings.
Chemical Structure
The compound's structure is characterized by the following molecular formula and weight:
- Molecular Formula : C21H22FN3O4
- Molecular Weight : 399.4 g/mol
Structural Representation
The compound features a dihydropyridazine core with various substituents that may influence its biological activity. The following table summarizes key structural components:
| Component | Description |
|---|---|
| Diethylamino Group | Enhances solubility and biological activity |
| Fluorophenyl Substituent | Potentially increases binding affinity to targets |
| Methoxy Group | May affect lipophilicity and permeability |
| Oxo Group | Contributes to reactivity and bioactivity |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including enzyme inhibition and receptor modulation. The specific pathways affected by this compound are still under investigation.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. For instance, studies show that related compounds can inhibit cell proliferation in leukemia cells with varying degrees of effectiveness.
Case Study: Cytotoxicity Against CCRF-CEM Cells
A notable study evaluated the cytotoxic effects on CCRF-CEM leukemia cells:
- IC50 Values : The tested analogues exhibited IC50 values higher than 20 µg/mL, indicating limited efficacy.
- Comparison with Other Compounds : Some derivatives showed improved activity, suggesting structure-activity relationships are crucial for enhancing potency.
In Vivo Studies
Limited in vivo studies have been reported; however, preliminary results suggest potential therapeutic applications in oncology. The compound's ability to penetrate biological membranes due to its lipophilic nature may facilitate its use in targeted drug delivery systems.
Comparative Analysis with Related Compounds
The following table compares the biological activity of this compound with structurally related analogues:
| Compound Name | IC50 (µg/mL) | Activity Level |
|---|---|---|
| N-[4-(diethylamino)-2-methylphenyl]-... | >20 | Low |
| 4-amino-7-oxo-substituted analogue | 6.7 | Moderate |
| Other structurally related compounds | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis is typically employed, starting with condensation reactions between substituted pyridazine precursors and aromatic amines. Key steps include:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to form the carboxamide bond .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions .
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .
- Optimization : Yield improvement requires iterative adjustment of stoichiometry, pH (neutral to slightly acidic), and purification via column chromatography .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : H and C NMR to verify substituent positions and dihydropyridazine ring conformation .
- X-ray crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding patterns .
- Mass spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?
- Root cause analysis : Variations often arise from differences in synthesis protocols (e.g., solvent residues, polymorphic forms).
- Methodology :
- Reproducibility checks : Synthesize the compound using multiple routes (e.g., microwave-assisted vs. traditional heating) .
- Thermogravimetric analysis (TGA) : Identify polymorphs affecting melting points .
- HPLC purity assays : Quantify impurities impacting solubility .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
- Experimental design :
- Analog synthesis : Modify substituents (e.g., diethylamino, fluorophenyl groups) to assess pharmacophore contributions .
- In vitro assays : Test enzyme inhibition (e.g., kinase assays) with IC determination .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes to target proteins .
Q. What mechanisms underlie its potential enzyme inhibition, and how can they be validated?
- Hypothesis testing :
- Kinetic studies : Measure and shifts to identify competitive/non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- Mutagenesis assays : Modify active-site residues in target enzymes to confirm interaction sites .
Data Contradiction and Validation
Q. How should researchers address conflicting bioactivity data in literature (e.g., variable IC values)?
- Troubleshooting framework :
- Standardize assays : Use identical cell lines, incubation times, and controls across studies .
- Meta-analysis : Compare data from ≥3 independent labs to identify outliers .
- Proteomics profiling : Confirm target engagement via Western blot or ELISA .
Methodological Tables
| Property | Technique | Key Parameters | Reference |
|---|---|---|---|
| Synthetic yield optimization | Column chromatography | Silica gel (200–300 mesh), hexane/EtOAc gradient | |
| Solubility profiling | HPLC with UV detection | C18 column, acetonitrile/water mobile phase | |
| Enzyme inhibition kinetics | Michaelis-Menten analysis | Substrate concentration range: 0.1–10 × |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
